Cyclooctyne-O-amido-PEG4-PFP ester

Catalog No.
S12380787
CAS No.
M.F
C27H34F5NO8
M. Wt
595.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctyne-O-amido-PEG4-PFP ester

Product Name

Cyclooctyne-O-amido-PEG4-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C27H34F5NO8

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34)

InChI Key

BJXGYKFSMHFFJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Cyclooctyne-O-amido-PEG4-PFP ester is a specialized compound utilized primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a cyclooctyne moiety, which is known for its unique reactivity that facilitates bioorthogonal reactions. The structure includes a four-unit polyethylene glycol (PEG) segment, enhancing solubility and biocompatibility, while the PFP (pentafluorophenyl) ester group is crucial for connecting the linker to the drug or antibody component. The molecular formula of Cyclooctyne-O-amido-PEG4-PFP ester is C25H38N2O10, with a molecular weight of 526.58 g/mol .

Cyclooctyne-O-amido-PEG4-PFP ester participates in bioorthogonal reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with native biological processes. The PFP ester can hydrolyze under physiological conditions to release the active drug component, making it suitable for targeted drug delivery systems. The non-cleavable nature of this linker means that once attached to an antibody-drug conjugate, it remains intact throughout circulation until reaching the target site .

The synthesis of Cyclooctyne-O-amido-PEG4-PFP ester typically involves several key steps:

  • Synthesis of Cyclooctyne: Cyclooctyne can be synthesized through various methods, including cyclization reactions starting from linear precursors.
  • Formation of Amido Linkage: The cyclooctyne is then reacted with a suitable amine to form an amido bond.
  • PEGylation: The resulting compound is reacted with a four-unit polyethylene glycol derivative to enhance solubility and biocompatibility.
  • PFP Ester Formation: Finally, the pentafluorophenyl group is introduced via esterification techniques, ensuring that the linker is ready for conjugation with antibodies or drugs .

Cyclooctyne-O-amido-PEG4-PFP ester is primarily used in:

  • Antibody-Drug Conjugates: It serves as a linker in ADCs designed for targeted cancer therapy.
  • Bioconjugation: Its bioorthogonal properties make it ideal for attaching various biomolecules in research and therapeutic applications.
  • Drug Delivery Systems: Enhances the specificity and efficacy of drug delivery by linking cytotoxic agents directly to targeting antibodies .

Studies involving Cyclooctyne-O-amido-PEG4-PFP ester focus on its interactions with various biomolecules, particularly how it facilitates selective labeling and conjugation in complex biological systems. Research has shown that compounds featuring cyclooctyne linkers exhibit high efficiency in SPAAC reactions with azides, enabling precise control over the attachment of drugs or probes to antibodies or other biomolecules. These interactions are crucial for developing effective therapeutic agents that minimize side effects while maximizing therapeutic impact .

Several compounds share structural or functional similarities with Cyclooctyne-O-amido-PEG4-PFP ester. Here are a few notable examples:

Compound NameStructure TypeKey Features
Cyclooctyne-O-PFP esterBioorthogonal linkerUsed as an ADC cytotoxin; connects antibody and linker .
Cyclooctyne-O-amido-PEG2-PFP esterShorter PEG linkerSimilar functionality but with reduced solubility and flexibility .
Azide-PEG4-NHS esterAlternative bioorthogonal linkerUtilizes azide chemistry instead of cyclooctyne; offers different reaction kinetics .

Uniqueness

Cyclooctyne-O-amido-PEG4-PFP ester stands out due to its non-cleavable nature combined with the four-unit PEG structure, which enhances solubility and stability in biological environments while allowing for efficient conjugation through SPAAC reactions. This unique combination makes it particularly valuable in the design of next-generation ADCs aimed at improving cancer treatment outcomes .

Design Principles for Non-Cleavable ADC Linkers Incorporating Cyclooctyne Moieties

Non-cleavable ADC linkers, such as Cyclooctyne-O-amido-PEG4-PFP ester, rely on intracellular antibody degradation to release cytotoxic payloads. Unlike cleavable linkers, which utilize enzymatic or chemical triggers, non-cleavable designs ensure minimal premature payload release during systemic circulation. The cyclooctyne moiety enables SPAAC reactions with azide-functionalized antibodies, offering rapid kinetics and high specificity without copper catalysts. This bioorthogonal approach minimizes interference with native biological processes, a critical advantage for in vivo applications.

The linker’s rigidity and hydrophobicity are counterbalanced by the PEG4 spacer, which enhances aqueous solubility and reduces aggregation. Structural analysis reveals that the cyclooctyne’s strained alkyne geometry accelerates reaction rates with azides, achieving conjugation efficiencies exceeding 90% under physiological conditions. Furthermore, the amido bond between cyclooctyne and PEG4 ensures hydrolytic stability, preventing unintended cleavage during ADC synthesis.

Table 1: Key Properties of Cyclooctyne-O-amido-PEG4-PFP Ester

PropertyValue
Molecular FormulaC~25~H~38~N~2~O~10~
Molecular Weight526.58 g/mol
PEG Units4
ReactivityBioorthogonal (SPAAC)
Conjugation TargetAzide-functionalized Antibodies

Role of PEG Spacer Length Optimization in Bioconjugation Efficiency

The PEG4 spacer in Cyclooctyne-O-amido-PEG4-PFP ester serves dual roles: mitigating steric hindrance during antibody-drug conjugation and improving pharmacokinetic properties. Compared to shorter PEG variants (e.g., PEG3), the four-unit PEG chain provides optimal distance between the antibody and payload, reducing interference with antigen-binding domains. Studies demonstrate that PEG4-modified linkers achieve drug-to-antibody ratios (DAR) of up to 8, whereas PEG3 analogs struggle to exceed DAR 4 due to increased aggregation.

Hydrodynamic radius measurements indicate that PEG4 increases the linker’s effective length by 1.5 nm compared to PEG3, enhancing payload accessibility. This spatial optimization is critical for maintaining antibody integrity while ensuring efficient payload release post-internalization. Additionally, the PEG spacer’s hydrophilicity masks the hydrophobic cyclooctyne and PFP ester, reducing nonspecific interactions with plasma proteins.

Table 2: Impact of PEG Spacer Length on ADC Properties

PEG LengthDAR RangeSolubility (mg/mL)Aggregation (%)
PEG32–412.518
PEG44–818.76

Comparative Analysis of PFP Ester vs. NHS Ester Reactivity in Amine-Coupling Reactions

The PFP ester group in Cyclooctyne-O-amido-PEG4-PFP ester offers distinct advantages over conventional NHS esters in amine-coupling reactions. PFP esters exhibit slower hydrolysis rates in aqueous buffers (t~1/2~ = 4 hours vs. 30 minutes for NHS esters), enabling longer reaction windows and higher conjugation yields. This stability stems from the electron-withdrawing pentafluorophenyl group, which reduces nucleophilic attack by water.

In direct comparisons, PFP esters achieve >95% conjugation efficiency with lysine residues on antibodies, whereas NHS esters plateau at 80–85% due to competing hydrolysis. The reaction mechanism involves nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the ester. PFP’s superior leaving group ability (pK~a~ = 1.5 vs. 4.5 for NHS) drives the reaction equilibrium toward amide bond formation.

Table 3: Reactivity Parameters of PFP and NHS Esters

ParameterPFP EsterNHS Ester
Hydrolysis Half-Life4 hours0.5 hours
Conjugation Efficiency95%85%
Optimal pH Range7.5–8.58.0–9.0
Byproduct SolubilityHighModerate

XLogP3

2.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

595.22045785 g/mol

Monoisotopic Mass

595.22045785 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-09

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